molecular formula C23H32N2O3 B6919259 N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclohexanecarboxamide

N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclohexanecarboxamide

Cat. No.: B6919259
M. Wt: 384.5 g/mol
InChI Key: DAMFKYZYLFTYDK-UHFFFAOYSA-N
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Description

N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclohexanecarboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an indene moiety, a piperidine ring, and a cyclohexane carboxamide group, making it an interesting subject for chemical and pharmaceutical studies.

Properties

IUPAC Name

N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O3/c26-22(16-28-21-10-9-17-7-4-8-19(17)15-21)25-13-11-20(12-14-25)24-23(27)18-5-2-1-3-6-18/h9-10,15,18,20H,1-8,11-14,16H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMFKYZYLFTYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCN(CC2)C(=O)COC3=CC4=C(CCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the indene derivative. The indene moiety can be synthesized through the hydrogenation of ortho-xylene and ethylene, followed by dehydrogenation . The piperidine ring is then introduced through a nucleophilic substitution reaction, where the indene derivative reacts with piperidine under acidic conditions.

The final step involves the coupling of the piperidine-indene intermediate with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene moiety can yield indanone derivatives, while reduction can produce indanol derivatives.

Scientific Research Applications

N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The indene moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity to these targets, while the cyclohexanecarboxamide group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as indole-3-acetic acid, share some structural similarities with the indene moiety.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid have a similar piperidine ring structure.

    Cyclohexane Carboxamides: Compounds such as cyclohexanecarboxamide share the cyclohexane carboxamide group.

Uniqueness

N-[1-[2-(2,3-dihydro-1H-inden-5-yloxy)acetyl]piperidin-4-yl]cyclohexanecarboxamide is unique due to its combination of the indene, piperidine, and cyclohexane carboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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